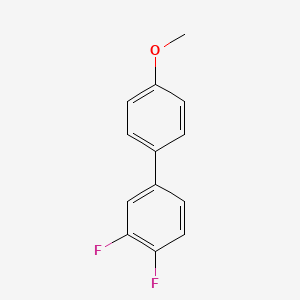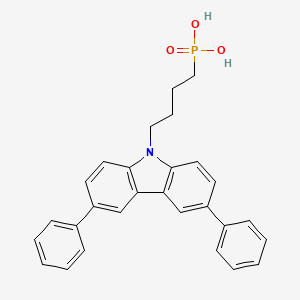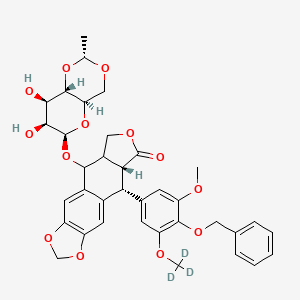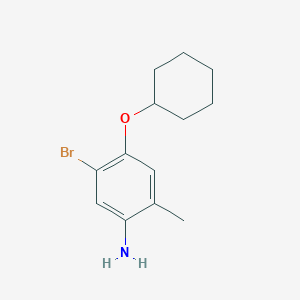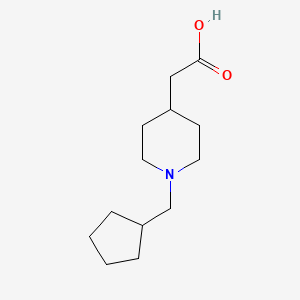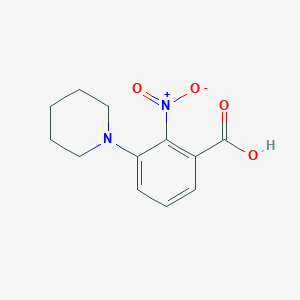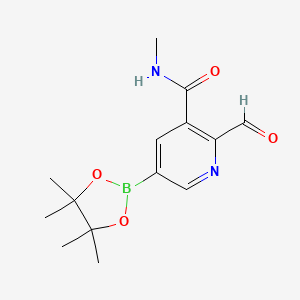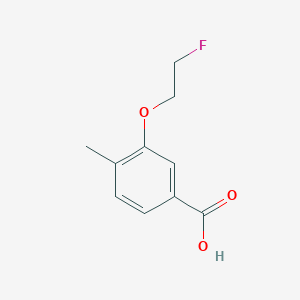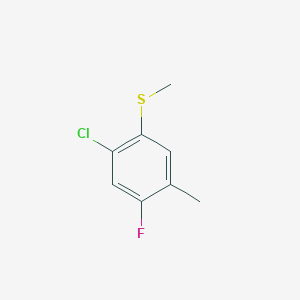![molecular formula C15H14F3NO B14766121 (4-Methyl-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14766121.png)
(4-Methyl-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine is an organic compound that features a biphenyl core substituted with a trifluoromethoxy group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine typically involves multiple steps. One common method includes the trifluoromethylation of a biphenyl intermediate. This process can be achieved through radical trifluoromethylation, which involves the use of carbon-centered radical intermediates
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to control temperature, pressure, and other reaction parameters. The final product is then purified through techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methyl-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxygenated derivatives, while reduction may produce amine derivatives
Wissenschaftliche Forschungsanwendungen
(4-Methyl-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of (4-Methyl-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4’- (Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine: This compound shares a similar biphenyl core with a trifluoromethoxy group but differs in the position of the methanamine group.
2-Methyl-4-(trifluoromethoxy)aniline: This compound features a trifluoromethoxy group and a methyl group on an aniline core, differing in the overall structure and functional groups.
Uniqueness
(4-Methyl-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanamine is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring precise molecular interactions and stability.
Eigenschaften
Molekularformel |
C15H14F3NO |
|---|---|
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
[2-methyl-5-[2-(trifluoromethoxy)phenyl]phenyl]methanamine |
InChI |
InChI=1S/C15H14F3NO/c1-10-6-7-11(8-12(10)9-19)13-4-2-3-5-14(13)20-15(16,17)18/h2-8H,9,19H2,1H3 |
InChI-Schlüssel |
DXGRLHVGWQMTOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2OC(F)(F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


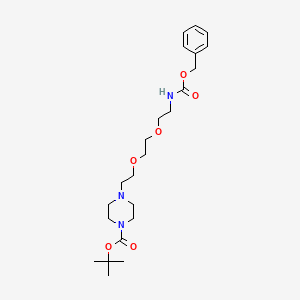
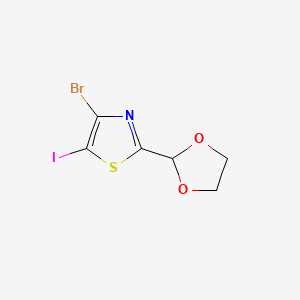
![(2S)-2-[2-(4-hydroxyphenyl)ethylsulfanyl]-3-[4-[2-(4-sulfooxyphenoxy)ethyl]phenyl]propanoic acid](/img/structure/B14766058.png)
